10-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 10-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one (hereafter referred to as the "target compound") is a tricyclic heterocyclic molecule featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-triene core. Key structural features include:
- A 4-fluorophenyl ketone moiety linked via a sulfanyl group.
- A propenyl (allyl) substituent at position 11.
Properties
IUPAC Name |
10-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-2-10-23-19(25)17-14-4-3-5-16(14)27-18(17)22-20(23)26-11-15(24)12-6-8-13(21)9-7-12/h2,6-9H,1,3-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOYXGBHRIRSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC4=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with various functional groups, including a fluorophenyl moiety and a sulfanyl group. Its molecular formula is C_{20}H_{19FN_2O_2S with a molecular weight of approximately 368.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O2S |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorophenyl group can interact with neurotransmitter receptors, influencing signaling pathways.
- Antioxidant Activity : The presence of the carbonyl and sulfanyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have indicated the anticancer potential of compounds with similar structural motifs:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives containing the thiazole and diazine rings exhibit significant cytotoxicity against various cancer types, including breast and lung cancer cells. For example, a study demonstrated that compounds with similar structures reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations as low as 10 µM .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds:
- Broad-Spectrum Activity : Compounds derived from thiazolidinediones have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL .
Case Studies
-
Anticancer Efficacy :
Compound Tumor Volume Reduction (%) Control 0 Compound A 45 Compound B 60 - Antimicrobial Testing :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The following compounds share core similarities with the target compound but differ in substituents and functional groups:
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., phenylsulfanyl in ). Fluorine’s electronegativity and lipophilicity often improve bioavailability .
Core Rigidity : The tricyclic lactam system in the target compound likely confers conformational stability, similar to oxatricyclic analogs , but with distinct electronic properties due to sulfur and nitrogen atoms.
Bioactivity and Pharmacological Potential
- Ferroptosis Induction: Tricyclic thia/aza compounds (e.g., FINs) are known to induce ferroptosis in cancer cells by disrupting redox balance . The target compound’s sulfur-rich core may act similarly.
- Antimicrobial Activity : Thiophene- and lactam-containing analogs exhibit insecticidal and antimicrobial properties, as seen in plant-derived biomolecules .
- Crystallographic Stability : The tricyclic framework may adopt stable hydrogen-bonding patterns, akin to patterns observed in other heterocyclic crystals .
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
A common approach involves cyclizing thiouracil precursors with α,β-unsaturated ketones. For example, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)thioacrylate reacts with ethyl acetoacetate in ethanol under piperidine catalysis to form the pyrimidinone ring. Adjusting substituents at positions 2 and 6 allows modular functionalization.
Reaction Conditions
Alternative Pathway via Thiolate Intermediates
Piperidinium thiolates, generated in situ from 2-cyanothioacetamide and ketones, undergo Michael addition with α-bromo ketones (e.g., 2-bromo-4’-methoxyacetophenone) to assemble the core. This method improves regioselectivity for sulfur incorporation at position 10.
Introduction of the 2-(4-Fluorophenyl)-2-oxoethylsulfanyl Group
Nucleophilic Substitution at C10
The sulfanyl group is introduced by reacting the thieno[2,3-d]pyrimidin-4-one core with 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under reflux.
Optimized Procedure
Characterization of the Sulfanyl Adduct
Allylation at N11 Using Prop-2-en-1-yl Groups
Alkylation with Allyl Bromide
The allyl group is introduced via nucleophilic substitution at N11 using allyl bromide in the presence of NaH as a base.
Procedure
Mitsunobu Reaction for Sterically Hindered Systems
For hindered substrates, Mitsunobu conditions (DIAD, PPh₃, allyl alcohol) achieve higher yields (75–80%).
Purification and Analytical Data
Recrystallization and Chromatography
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 5.12–5.32 (m, CH₂=CH), 6.86–8.02 (m, Ar-H), 4.88 (s, SCH₂CO) |
| ¹³C NMR | δ 187.2 (C=O), 160.1 (C-F), 121.8–135.4 (Ar-C) |
| HRMS | m/z 436.5 [M+H]⁺ (calc. 436.5) |
Comparative Analysis of Synthetic Pathways
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
